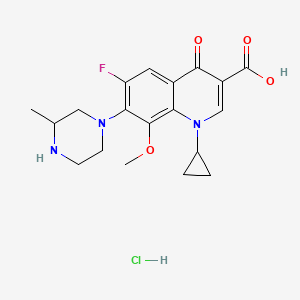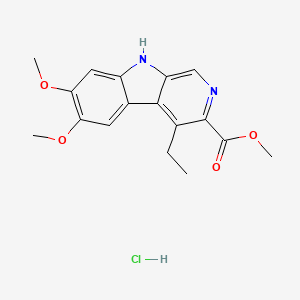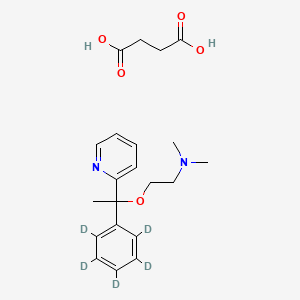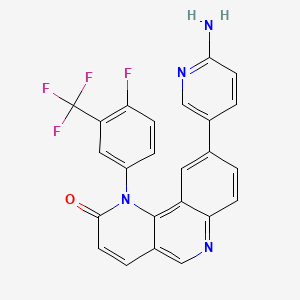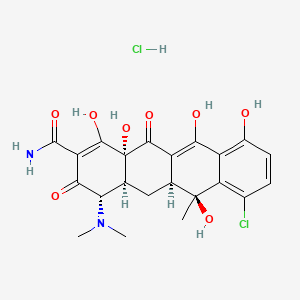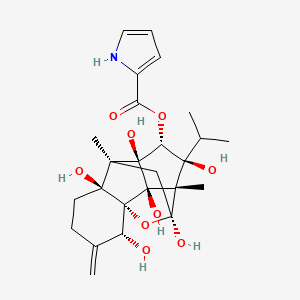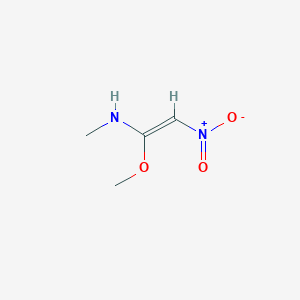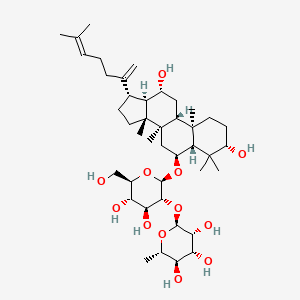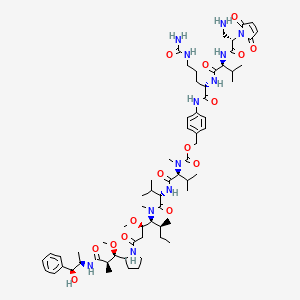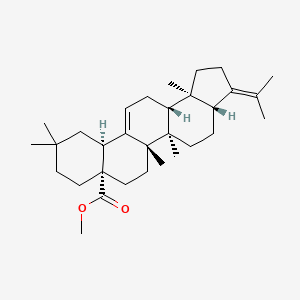
Ruxolitinib sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily used in the treatment of myeloproliferative neoplasms, such as myelofibrosis and polycythemia vera, which are characterized by the abnormal activation of the JAK-STAT pathway . This compound has shown significant clinical activity and has been approved for various therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ruxolitinib sulfate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the necessary pharmacophores. The final step involves the formation of the sulfate salt to enhance the compound’s solubility and bioavailability .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Ruxolitinib sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies .
Applications De Recherche Scientifique
Ruxolitinib sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway.
Biology: Employed in cellular assays to investigate the effects of JAK inhibition on cell proliferation and survival.
Medicine: Clinically used to treat myelofibrosis, polycythemia vera, and other related conditions. .
Industry: Utilized in the development of new therapeutic agents targeting the JAK-STAT pathway.
Mécanisme D'action
Ruxolitinib sulfate exerts its effects by selectively inhibiting JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway. This inhibition prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling events that lead to abnormal cell proliferation and survival. The compound specifically targets the ATP-binding site of JAK1 and JAK2, making it highly effective in conditions characterized by JAK-STAT pathway dysregulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tofacitinib: Another JAK inhibitor that targets JAK1 and JAK3, used primarily for rheumatoid arthritis.
Baricitinib: A selective JAK1 and JAK2 inhibitor used for rheumatoid arthritis and COVID-19.
Fedratinib: A selective JAK2 inhibitor used for myelofibrosis.
Uniqueness
Ruxolitinib sulfate is unique due to its high selectivity for JAK1 and JAK2, with minimal off-target effects on other kinases. This selectivity contributes to its efficacy and safety profile in treating myeloproliferative neoplasms and other conditions .
Propriétés
Numéro CAS |
1092939-16-6 |
|---|---|
Formule moléculaire |
C17H20N6O4S |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;sulfuric acid |
InChI |
InChI=1S/C17H18N6.H2O4S/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H2,1,2,3,4)/t15-;/m1./s1 |
Clé InChI |
LGJWVXWQCTZSGC-XFULWGLBSA-N |
SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O |
SMILES isomérique |
C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O |
SMILES canonique |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O |
Synonymes |
3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile sulfate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


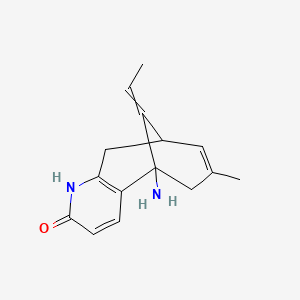
![4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B1139346.png)

